molecular formula C6H2BrN3O2Se B179232 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 1753-20-4

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Cat. No.: B179232
CAS No.: 1753-20-4
M. Wt: 306.97 g/mol
InChI Key: JZWFWVZIOMYNLE-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with cellular components, leading to the inhibition of cell proliferation. It has been shown to arrest the cell cycle in the G0/G1 phase by down-regulating the expression levels of Cyclin A1, Cyclin E, and CDK1 . Additionally, it induces apoptosis by up-regulating the expression levels of P21, Bax, Cleaved-Caspase-7, Cleaved-Caspase-8, and Cleaved PARP1 . These molecular targets and pathways are crucial for its antiproliferative effects.

Comparison with Similar Compounds

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole can be compared with other similar compounds, such as:

    5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: This compound has a similar structure but contains sulfur instead of selenium.

    5-Fluoro-4-nitrobenzo[c][1,2,5]selenadiazole:

The uniqueness of this compound lies in its selenium-containing structure, which imparts distinct chemical and biological properties compared to its sulfur and fluorine analogs .

Properties

IUPAC Name

5-bromo-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFWVZIOMYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435450
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-20-4
Record name 5-Bromo-4-nitro-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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